Cas no 1420853-41-3 (tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate)

tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate structure
1420853-41-3 structure
商品名:tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate
CAS番号:1420853-41-3
MF:C12H24N2O2
メガワット:228.331163406372
MDL:MFCD21104610
CID:2091904
PubChem ID:59773475

tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate
    • tert-butyl N-[(1-methylpiperidin-4-yl)methyl]carbamate
    • SCHEMBL12590248
    • AKOS011589908
    • Carbamic acid, N-[(1-methyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester
    • tert-Butyl((1-methylpiperidin-4-yl)methyl)carbamate
    • (1-methyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester
    • 1420853-41-3
    • DB-309614
    • 4-[Boc-amino(methyl)]-1-methylpiperidine
    • MDL: MFCD21104610
    • インチ: InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)13-9-10-5-7-14(4)8-6-10/h10H,5-9H2,1-4H3,(H,13,15)
    • InChIKey: DQWOOANNVFWGLH-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(OC(NCC1CCN(CC1)C)=O)C

計算された属性

  • せいみつぶんしりょう: 228.183778013Da
  • どういたいしつりょう: 228.183778013Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM180046-1g
tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate
1420853-41-3 95%
1g
$489 2021-08-05
Chemenu
CM180046-1g
tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate
1420853-41-3 95%
1g
$489 2023-01-09
eNovation Chemicals LLC
Y0987753-5g
tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate
1420853-41-3 95%
5g
$1300 2024-08-02
eNovation Chemicals LLC
Y0987753-5g
tert-butyl ((1-methylpiperidin-4-yl)methyl)carbamate
1420853-41-3 95%
5g
$1300 2025-02-20
Alichem
A129007173-1g
tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate
1420853-41-3 95%
1g
$451.54 2022-04-02
Ambeed
A520359-1g
tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate
1420853-41-3 95+%
1g
$422.0 2024-04-23
eNovation Chemicals LLC
Y0987753-5g
tert-butyl ((1-methylpiperidin-4-yl)methyl)carbamate
1420853-41-3 95%
5g
$1300 2025-02-24

tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate 関連文献

tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamateに関する追加情報

Comprehensive Overview of tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate (CAS No. 1420853-41-3)

tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate, with the CAS number 1420853-41-3, is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of carbamate derivatives, which are known for their versatility in drug discovery and medicinal chemistry. The presence of both tert-butyl and 1-methylpiperidin-4-yl moieties makes it a valuable intermediate for designing bioactive molecules targeting neurological and metabolic pathways.

In recent years, the demand for piperidine-based compounds like tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate has surged due to their role in developing CNS (Central Nervous System) therapeutics. Researchers are particularly interested in its potential applications for neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as pain management solutions. The compound's unique structure allows for selective modulation of receptors like sigma-1 and NMDA, which are hot topics in neuroscience research.

From a synthetic perspective, CAS 1420853-41-3 is often employed as a building block for peptide coupling and protecting group strategies. Its tert-butyloxycarbonyl (Boc) group offers stability under acidic conditions, making it ideal for multi-step organic reactions. Laboratories frequently search for high-purity tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate to ensure reproducibility in kinase inhibitor studies or GPCR (G-Protein Coupled Receptor) ligand development.

The compound's physicochemical properties, including its solubility in organic solvents and melting point range, are critical for formulation scientists. Recent AI-driven drug discovery platforms have highlighted derivatives of 1-methylpiperidin-4-yl scaffolds as promising candidates for machine learning-based virtual screening. This aligns with the growing trend of integrating computational chemistry with traditional synthetic approaches.

Quality control of tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Suppliers emphasizing GMP-compliant synthesis are gaining traction, reflecting the pharmaceutical industry's focus on regulatory compliance. Environmental considerations also drive interest in green chemistry alternatives for producing such intermediates.

Emerging applications include its use in PROTAC (Proteolysis Targeting Chimeras) technology, where the compound's structural features may facilitate targeted protein degradation. The piperidine ring modification potential also makes it relevant for covalent inhibitor design, a trending area in cancer immunotherapy research. These cutting-edge applications position CAS 1420853-41-3 as a compound of sustained scientific interest.

For researchers sourcing this chemical, key considerations include storage conditions (typically 2-8°C under inert atmosphere) and handling precautions to maintain stability. The compound's structure-activity relationship (SAR) data is frequently discussed in medicinal chemistry forums, with particular attention to its blood-brain barrier permeability characteristics. Such discussions often appear in Q&A platforms like ResearchGate or PubMed queries.

Patent literature reveals growing intellectual property activity around tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate derivatives, especially in small molecule drug patents filed between 2020-2023. This correlates with increased search volume for related terms like "piperidine carbamate synthesis" and "Boc-protected piperidine analogs" across scientific databases. The compound's scalable synthesis routes remain an active area of process chemistry optimization.

In educational contexts, 1420853-41-3 serves as an excellent example for teaching heterocyclic chemistry principles and protective group chemistry. Its balanced molecular complexity makes it suitable for illustrating retrosynthetic analysis techniques in graduate-level organic chemistry courses. This dual role in both research and pedagogy enhances its visibility in academic search queries.

Looking forward, the compound's adaptability positions it well for emerging fields like DNA-encoded library technology and fragment-based drug discovery. As pharmaceutical companies increasingly adopt high-throughput screening methods, the demand for well-characterized intermediates like tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate is expected to grow steadily, making it a compound worth monitoring in chemical market reports.

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Amadis Chemical Company Limited
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